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Compound of Interest

Compound Name:
5-Fluoro PB-22 N-(3-fluoropentyl)

isomer

Cat. No.: B15134491 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides a comprehensive technical overview of the compound associated with

CAS number 2365471-07-2. The compound is identified as 5-fluoro PB-22 N-(3-fluoropentyl)
isomer, a synthetic cannabinoid and a positional isomer of the more widely known 5-fluoro PB-

22 (5F-PB-22). This guide summarizes its physicochemical properties, analytical

characterization methods, and discusses its presumed biological context based on related

compounds.

It is critical to note that while extensive analytical data exists for forensic identification, the

physiological and toxicological properties of this specific isomer have not been formally

evaluated.

Physicochemical Characterization
The fundamental properties of 5-fluoro PB-22 N-(3-fluoropentyl) isomer are compiled from

supplier technical data sheets. All quantitative data is presented in the tables below for clarity

and ease of comparison.
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Parameter Value Reference

CAS Number 2365471-07-2

Formal Name

1-(3-fluoropentyl)-1H-indole-3-

carboxylic acid, 8-quinolinyl

ester

Synonyms
5-fluoro PB-22 N-(3-

fluoropentyl) isomer

Chemical and Physical Properties
Parameter Value Reference

Molecular Formula C₂₃H₂₁FN₂O₂

Formula Weight 376.4 g/mol

Purity ≥95%

Formulation A solution in acetonitrile

UV/Vis. λmax 215, 230, 291 nm

Solubility Data
Solvent Concentration Reference

DMF 11 mg/ml

DMF:PBS (pH 7.2) (1:2) 0.33 mg/ml

DMSO 10 mg/ml
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Type Identifier Reference
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Experimental Protocols: Analytical Characterization
The primary research focus on this compound has been its analytical differentiation from other

isomers of 5F-PB-22 for forensic applications. The following protocols are based on

methodologies described for the separation and identification of these isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)
This is a cornerstone technique for identifying and distinguishing isomers in seized materials.

Objective: To separate the N-(3-fluoropentyl) isomer from other positional isomers and obtain

its mass spectrum for structural confirmation.

Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.

Sample Preparation: The sample, typically in a solvent like acetonitrile, is diluted to an

appropriate concentration (e.g., 1 mg/mL) and a small volume (e.g., 1 µL) is injected.

GC Conditions (Exemplary):

Column: A non-polar capillary column (e.g., DB-5MS or equivalent).

Injector Temperature: 250°C.
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Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of

20°C/min, and hold for 10 minutes.

Carrier Gas: Helium at a constant flow rate.

MS Conditions (Exemplary):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 550.

Ion Source Temperature: 230°C.

Data Analysis: The retention time of the N-(3-fluoropentyl) isomer is compared to that of a

certified reference standard. The resulting mass spectrum is analyzed for its characteristic

molecular ion peak and fragmentation pattern to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to provide definitive structural information about the specific placement of the

fluorine atom on the pentyl chain.

Objective: To elucidate the precise chemical structure, confirming the fluorine position at the

3-carbon of the N-pentyl group.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆).

Experiments:

¹H NMR: Provides information on the number and environment of protons. The splitting

patterns and chemical shifts of the protons on the fluoropentyl chain are diagnostic.

¹³C NMR: Shows the number and type of carbon atoms. The carbon atom bonded to

fluorine will exhibit a characteristic large one-bond C-F coupling constant.
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¹⁹F NMR: Directly observes the fluorine nucleus, providing a clear signal for the C-F bond.

Data Analysis: The chemical shifts, coupling constants (J-values), and signal multiplicities

are analyzed to confirm the connectivity and stereochemistry of the molecule, verifying it as

the N-(3-fluoropentyl) isomer.
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Caption: Workflow for the analytical identification of synthetic cannabinoid isomers.
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Biological Activity and Signaling Pathways
Disclaimer: Direct experimental data on the physiological and toxicological properties of 5-
fluoro PB-22 N-(3-fluoropentyl) isomer (CAS 2365471-07-2) is not available in published

scientific literature. The information below is extrapolated from its structural relationship to 5F-

PB-22, a known potent synthetic cannabinoid.

Presumed Mechanism of Action
As a structural analog of 5F-PB-22, this compound is presumed to act as an agonist at the

cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the central

nervous system, and the CB2 receptor, found predominantly in the immune system. The

psychoactive effects of synthetic cannabinoids are mediated through the activation of the CB1

receptor.

Hypothetical CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by a synthetic cannabinoid agonist like 5-fluoro PB-22 N-(3-
fluoropentyl) isomer is expected to trigger a cascade of intracellular events characteristic of

Gi/o-protein coupled receptors.
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Caption: Presumed signaling pathway upon CB1 receptor activation by an agonist.
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Generic Cannabinoid Receptor Binding Assay Workflow
To experimentally determine the affinity of this compound for cannabinoid receptors, a

competitive radioligand binding assay would be a standard approach. This has not been

reported for this specific isomer but the workflow is a standard in the field.
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Caption: Workflow for a competitive cannabinoid receptor binding assay.
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Conclusion and Future Directions
The compound with CAS number 2365471-07-2, 5-fluoro PB-22 N-(3-fluoropentyl) isomer, is
well-characterized from an analytical and forensic perspective. Standard protocols using GC-

MS and NMR can effectively identify it and distinguish it from its isomers. However, there is a

significant gap in the understanding of its pharmacology and toxicology.

Future research should prioritize in vitro and in vivo studies to:

Determine its binding affinity and functional activity at CB1 and CB2 receptors.

Evaluate its metabolic profile to identify major metabolites.

Assess its toxicological and behavioral effects in animal models.

Such data is essential for a complete risk assessment and for understanding the full

implications of its presence as a novel psychoactive substance.

To cite this document: BenchChem. [Technical Guide: Characterization of CAS Number
2365471-07-2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15134491#cas-number-2365471-07-2-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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